5-(4-Bromophenyl)pyrimidine

Übersicht

Beschreibung

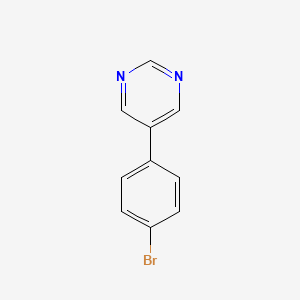

5-(4-Bromophenyl)pyrimidine: is an organic compound with the molecular formula C10H7BrN2 It is a derivative of pyrimidine, a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3 The compound features a bromophenyl group attached to the pyrimidine ring at the 5-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

One common method for synthesizing 5-(4-Bromophenyl)pyrimidine involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an aryl boronic acid. For this compound, the reaction involves coupling 4-bromophenylboronic acid with a pyrimidine derivative under mild conditions .

Industrial Production Methods:

Industrial production of this compound may involve similar cross-coupling reactions but optimized for large-scale synthesis. This includes using more efficient catalysts, solvents, and reaction conditions to maximize yield and minimize costs. The process may also involve continuous flow techniques to enhance production efficiency .

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: 5-(4-Bromophenyl)pyrimidine can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Coupling Reactions: The compound can participate in various coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form new carbon-carbon bonds.

Oxidation and Reduction: The pyrimidine ring can undergo oxidation and reduction reactions, although these are less common for this specific compound.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K3PO4), and solvents (e.g., 1,4-dioxane) are commonly used.

Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and solvents like tetrahydrofuran (THF) are used.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted pyrimidines can be formed.

Coupling Products: New biaryl compounds are typically formed through coupling reactions.

Wissenschaftliche Forschungsanwendungen

Chemistry:

5-(4-Bromophenyl)pyrimidine is used as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals .

Biology and Medicine:

Its derivatives have been studied for their biological activities, including anticancer and antimicrobial properties .

Industry:

In the materials science field, this compound is used in the synthesis of organic semiconductors and other advanced materials .

Wirkmechanismus

The mechanism of action of 5-(4-Bromophenyl)pyrimidine and its derivatives depends on the specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

5-(4-Bromophenyl)-4,6-dichloropyrimidine: This compound is similar but contains additional chlorine atoms on the pyrimidine ring.

4-Bromophenylpyridine: A similar compound where the pyrimidine ring is replaced by a pyridine ring.

Uniqueness:

5-(4-Bromophenyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis .

Biologische Aktivität

5-(4-Bromophenyl)pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological effects, mechanisms of action, and potential therapeutic applications of this compound, drawing from various research studies and findings.

Chemical Structure and Properties

This compound belongs to the pyrimidine family, characterized by a six-membered ring containing two nitrogen atoms. The presence of the 4-bromophenyl substituent enhances its reactivity and biological properties. Its structural formula is as follows:

1. Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound derivatives. For instance, research involving various pyrimidine derivatives demonstrated significant cytotoxic effects against multiple cancer cell lines, including MDA-MB-231 (breast cancer) and HOP-92 (non-small cell lung cancer) .

Table 1: Anticancer Activity of Pyrimidine Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MDA-MB-231 | X.XX | |

| Compound 4a | HOP-92 | Y.YY | |

| Compound 12 | MCF-7 | Z.ZZ |

Note: Exact IC50 values for this compound are not specified in the literature but are expected to be in a similar range as related compounds.

2. Antimicrobial Activity

Research has shown that compounds containing the pyrimidine moiety exhibit strong antimicrobial properties. In particular, derivatives of this compound have been tested against various bacterial strains, demonstrating efficacy against both Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Efficacy of Pyrimidine Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| This compound | E. coli | A.AA µg/mL | |

| Compound 10e | S. aureus | B.BB µg/mL |

3. Anticonvulsant Activity

The anticonvulsant properties of pyrimidines have also been explored. In one study, several pyrimidine derivatives were assessed for their ability to inhibit seizures in animal models, with some showing comparable efficacy to established anticonvulsants like phenytoin .

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : Many pyrimidines act by inhibiting critical enzymes involved in cancer cell proliferation and microbial metabolism.

- Interference with DNA/RNA Synthesis : Compounds may disrupt nucleic acid synthesis, leading to cell cycle arrest and apoptosis in cancer cells.

- Antioxidant Properties : Some derivatives demonstrate antioxidant activity, which can mitigate oxidative stress in cells.

Case Studies

A notable case study involved the synthesis and evaluation of various this compound derivatives for their anticancer effects. The study reported that specific substitutions on the pyrimidine ring significantly enhanced cytotoxicity against cancer cell lines compared to unsubstituted analogs .

Eigenschaften

IUPAC Name |

5-(4-bromophenyl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2/c11-10-3-1-8(2-4-10)9-5-12-7-13-6-9/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJBAOBLGEYEVMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=CN=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.